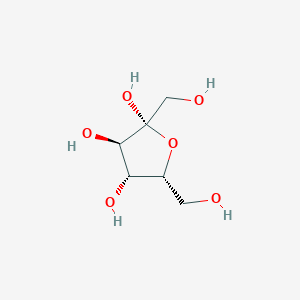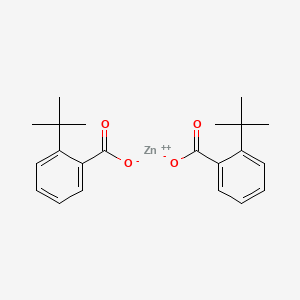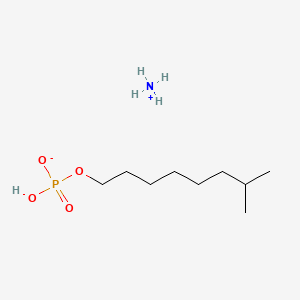
Ammonium isononyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium isononyl hydrogen phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of an ammonium ion (NH4+), an isononyl group, and a hydrogen phosphate ion (H2PO4-). This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium isononyl hydrogen phosphate typically involves the reaction between isononyl alcohol and phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The reaction is monitored using advanced analytical techniques to ensure product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Ammonium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The isononyl group can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, substituted ammonium compounds, and other phosphorus-containing derivatives.
Scientific Research Applications
Ammonium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic and inorganic compounds.
Biology: The compound is employed in studies related to cellular metabolism and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the production of flame retardants, fertilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The hydrogen phosphate ion plays a crucial role in these interactions by participating in phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Monoammonium phosphate
Comparison
Ammonium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. Compared to other ammonium phosphates, it exhibits different solubility, reactivity, and stability profiles, making it suitable for specific applications in various fields.
Properties
CAS No. |
94247-17-3 |
|---|---|
Molecular Formula |
C9H24NO4P |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
azanium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.H3N/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);1H3 |
InChI Key |
LVNUTWBROJJQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



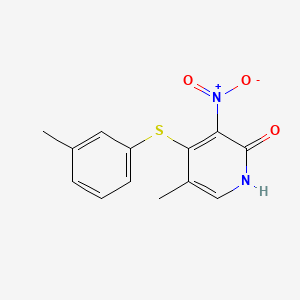
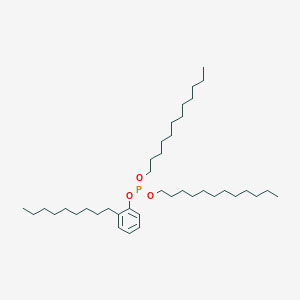
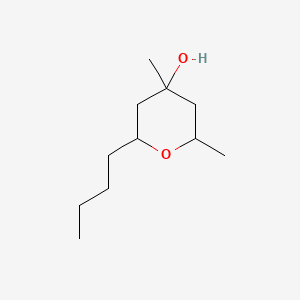
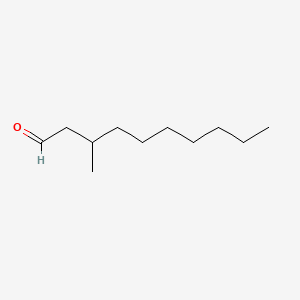
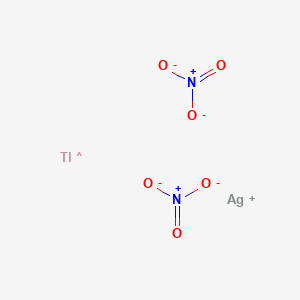
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
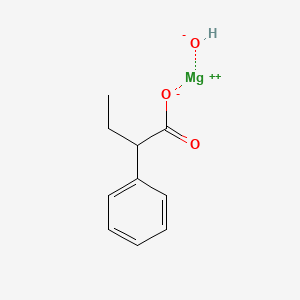
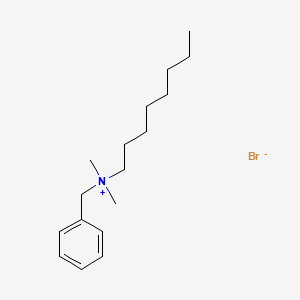
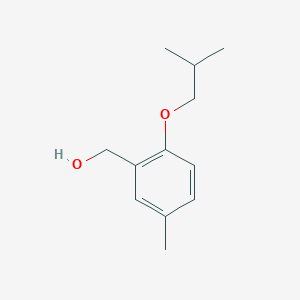
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
